4-(4-Methoxyphenyl)oxazolidin-2-one
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Overview
Description
4-(4-Methoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The structure of this compound consists of an oxazolidinone ring substituted with a methoxyphenyl group at the 4-position, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenyl isocyanate with ethylene glycol under basic conditions to form the oxazolidinone ring . Another method includes the use of 4-methoxyphenylamine and glycidol in the presence of a catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazolidinone ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
4-(4-Methoxyphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting bacterial protein synthesis through binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to the bacteriostatic effect . The compound’s unique structure allows it to interact with various enzymes and receptors, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different substituents.
Tedizolid: Another oxazolidinone derivative with enhanced potency and a broader spectrum of activity.
Uniqueness: 4-(4-Methoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position enhances its reactivity and allows for diverse chemical modifications .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |
InChI Key |
TVWMPUHPRMUEMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2COC(=O)N2 |
Origin of Product |
United States |
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